methyl 3-allyl-1H-indole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-prop-2-enyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-5-9-8-14-11-7-4-6-10(12(9)11)13(15)16-2/h3-4,6-8,14H,1,5H2,2H3 |
InChI Key |
RHMYAWUWIFZFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design
Foundational Synthetic Approaches to Indole-4-carboxylates
The construction of the indole-4-carboxylate core is a critical first step in the synthesis of the target molecule. Various methods have been developed, primarily revolving around palladium-catalyzed cyclization reactions and the functionalization of pre-existing indole (B1671886) structures.
Palladium-Catalyzed Reductive N-Heteroannulation Strategies
A prominent and efficient method for the synthesis of indole-4-carboxylates is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This approach is valued for its flexibility and tolerance of various functional groups. A key precursor for the synthesis of methyl 1H-indole-4-carboxylate via this strategy is methyl 2-ethenyl-3-nitrobenzoate.
The reaction typically involves the treatment of the substituted 2-nitrostyrene with carbon monoxide in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand, like triphenylphosphine. The carbon monoxide acts as a reductant for the nitro group, facilitating the cyclization to form the indole ring. This process has been demonstrated to be effective for producing a range of substituted indoles in moderate to excellent yields. acs.org
Table 1: Key Reagents and Conditions for Palladium-Catalyzed Reductive N-Heteroannulation
| Precursor | Catalyst System | Reductant | Solvent | Temperature | Yield |
| Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂ / PPh₃ | CO (4 atm) | Acetonitrile | 70 °C | High |
Functionalization of Pre-existing Indole Derivative Scaffolds
An alternative to de novo indole synthesis is the functionalization of a pre-existing indole ring. For the synthesis of indole-4-carboxylates, this could involve the introduction of a carboxyl group at the C4 position of an indole derivative. However, direct carboxylation at the C4 position is challenging due to the inherent reactivity of the indole nucleus, which typically favors substitution at the C3 and C2 positions. Therefore, this approach often requires the use of directing groups or starting with an indole already functionalized at the C4 position with a group that can be converted to a carboxylate.
Direct Synthesis of Methyl 3-Allyl-1H-indole-4-carboxylate and Related N-Allyl Indoles
Once the methyl 1H-indole-4-carboxylate scaffold is in hand, the next critical step is the introduction of the allyl group at the C3 position. This is most commonly achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Allylation through Nucleophilic Substitution Reactions
The C3 position of the indole ring is nucleophilic and can react with electrophiles such as allyl halides (e.g., allyl bromide) in the presence of a base. This method represents a straightforward approach to C3-allylation. The reaction proceeds via a Friedel-Crafts-type alkylation mechanism.
While this method is conceptually simple, its application to indole-4-carboxylates can be complicated by potential side reactions, such as N-allylation. The choice of base and reaction conditions is crucial to favor the desired C3-alkylation. Gallium-mediated C3-allylation of indoles with allyl bromide in an aqueous media system has been reported as a mild and efficient protocol. researchgate.net
Table 2: Conditions for Nucleophilic C3-Allylation of Indoles
| Indole Substrate | Allylating Agent | Promoter/Catalyst | Solvent System |
| Indole | Allyl bromide | Gallium metal | Bu₄NBr–DMF–H₂O |
Palladium-Catalyzed Cross-Coupling Methodologies for Allyl Introduction
Palladium-catalyzed allylation reactions offer a more controlled and often more efficient alternative to direct nucleophilic substitution for the introduction of an allyl group at the C3 position of indoles. These reactions typically involve the use of an allyl source, such as an allyl carbonate or allyl alcohol, and a palladium catalyst.
One notable method is the palladium-catalyzed C3-selective allylation of indoles with allyl alcohols, promoted by triethylborane (B153662). nih.gov This reaction proceeds with high selectivity for the C3 position and has been shown to be effective for a range of indole substrates. nih.gov The mechanism is believed to involve the formation of a π-allylpalladium intermediate, which then reacts with the nucleophilic C3 position of the indole. A systematic study on the effect of the base and solvent has shown that the formation of a tight indolyl-metal ion pair favors the C3-allylation process. nih.gov
Table 3: Palladium-Catalyzed C3-Allylation of Indoles
| Indole Substrate | Allyl Source | Catalyst System | Promoter |
| Indole derivatives | Allyl alcohols | Palladium catalyst | Triethylborane |
Advanced and Sustainable Synthetic Innovations for Indole Carboxylates
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of functionalized indoles. These "green" approaches often utilize microwave irradiation, environmentally benign solvents like water, and recyclable catalysts.
For instance, the synthesis of indole derivatives under microwave irradiation has been shown to significantly reduce reaction times and improve yields. tandfonline.com One-pot, multi-component reactions are also gaining prominence as they offer a more atom-economical approach to complex molecules. An example is the synthesis of substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives using a recyclable catalyst under microwave irradiation. tandfonline.com
Furthermore, the use of bioglycerol-based carbon sulfonic acid catalysts has been reported for the efficient and green synthesis of indolemethanes. nih.gov While not directly applied to this compound, these sustainable methodologies highlight the direction of future research in the synthesis of functionalized indole derivatives. The development of catalytic systems that operate under milder conditions and in greener solvents will be crucial for the large-scale and environmentally responsible production of these important compounds.
Copper-Mediated and Catalyzed Cyclization Processes
Copper catalysis represents a powerful tool for the synthesis of the indole framework. These methods often proceed through oxidative annulation pathways. One strategy involves the copper-catalyzed intramolecular cross-dehydrogenative coupling (CDC) of N-aryl enamines. nih.gov For the synthesis of the target molecule, a suitable N-aryl enamine precursor bearing the required methyl carboxylate group could be cyclized using a copper catalyst, such as copper(II) acetate, to form the indole ring. nih.gov Subsequent C-3 allylation would yield the final product.
Another approach is the copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates, which can lead to the formation of various nitrogen-containing heterocycles. acs.org While not a direct route to indoles, the principles of copper-mediated transformations of similar substrates are relevant. Furthermore, copper-catalyzed domino reactions, such as the Ullmann-type coupling followed by aerobic oxidative C-H amidation, provide efficient pathways to quinazolinones and could be conceptually adapted for indole synthesis. acs.org The choice of ligand and oxidant is crucial in these systems, with combinations like myristic acid and KMnO₄ being essential for certain C-3 functionalized indoles. nih.gov
| Copper Catalyst | Typical Reaction | Key Features | Reference |
|---|---|---|---|
| Cu(OAc)₂ | Oxidative Cyclization of N-aryl enamines | Effective for intramolecular C-H activation/cyclization. | nih.gov |
| CuI | Ullmann-Type N-Arylation | Used with diamine ligands for C-N bond formation. | acs.org |
| CuBr·SMe₂ | Intramolecular Cyclopropanation | Mediates transformations of N-allyl enamine carboxylates. | acs.org |
| Cu₂O | Decarboxylative N-Arylation | Catalyzes N-arylation of indole-2-carboxylic acids. | organic-chemistry.org |
Electrochemical Synthesis and Redox Catalysis
Electrochemical methods offer a green and efficient alternative for synthesizing indole derivatives, often avoiding the need for metal catalysts or harsh chemical oxidants. scilit.comrsc.org The electrosynthesis of indole-fused polycyclics has been achieved through radical domino couplings, demonstrating the power of this technique for constructing complex molecular architectures under mild conditions. rsc.org For the target molecule, an electrochemical approach could be envisioned for the key cyclization step, starting from a suitably substituted 2-alkynylaniline. scilit.com
Furthermore, electrochemical methods can be employed for the functionalization of the indole ring. For instance, the condensation of indoles with aldehydes and malononitrile (B47326) can be induced electrochemically to produce 3-substituted indole derivatives. researchgate.net This suggests a potential pathway where methyl 1H-indole-4-carboxylate could be functionalized at the C-3 position using an electrochemically mediated process with an appropriate allyl source. These reactions are often performed in an undivided cell using inexpensive graphite (B72142) or iron electrodes, highlighting the practical and economical advantages of electrosynthesis. researchgate.net
Microwave-Assisted Synthetic Protocols for Indole Derivatives
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating reaction rates and improving yields. nih.gov The synthesis of indole derivatives is particularly amenable to microwave irradiation, which can be applied to classical methods like the Fischer, Bartoli, and Madelung syntheses, as well as modern metal-catalyzed cyclizations. nih.govmdpi.com
For the preparation of the methyl 1H-indole-4-carboxylate core, a palladium-catalyzed intramolecular oxidative coupling of a corresponding N-aryl enamine could be significantly enhanced by microwave irradiation. mdpi.com Studies have shown that exposing the neat mixture of reactants to microwaves can lead to excellent yields and high regioselectivity in shorter reaction times compared to conventional heating. mdpi.comnih.gov This rapid and efficient construction of the indole scaffold makes MAOS a highly attractive strategy for the synthesis of precursors to this compound.
| Method | Reaction Time | Yield Range | Reference |
|---|---|---|---|
| Conventional Heating | Not specified | 64-94% | nih.gov |
| Microwave Irradiation | Significantly shorter | 72-96% | nih.gov |
Transition Metal/Quinone Complex Catalysis in Indole Formation
Transition-metal catalysis is a cornerstone of modern indole synthesis, enabling a wide array of transformations through C-H activation and cross-coupling reactions. mdpi.comrsc.orgresearchgate.net Palladium, rhodium, and cobalt complexes are frequently used to catalyze the intramolecular cyclization of precursors like ortho-alkenylanilines to form the indole ring. mdpi.com
An intriguing metal-free alternative involves the use of quinones as catalysts. For example, 9,10-phenanthrenequinone (PQ) combined with K₂CO₃ can promote the intramolecular radical cyclization of α-bromoanilides to form oxindoles. rsc.orgresearchgate.net While this produces oxindoles, the underlying principle of a quinone initiating a radical process could potentially be adapted for indole synthesis from different precursors. Such a transition-metal-free approach would offer advantages in terms of cost and toxicity. The reaction is believed to proceed via a single electron transfer from complexes formed between the quinone and the base, generating a radical intermediate that subsequently cyclizes. rsc.orgresearchgate.net
N-Indolyl Triethylborate Mediated C-3 Functionalization
Achieving selective functionalization at the C-3 position of the indole ring is a common challenge. One highly effective strategy involves the use of N-indolyl triethylborate intermediates. nih.govorganic-chemistry.orgacs.org This method leverages the reaction of an N-H indole with a base and triethylborane to form a borate (B1201080) complex. This complex significantly increases the nucleophilicity of the C-3 position, facilitating alkylation or allylation at this site while preventing competing N-functionalization. organic-chemistry.orgacs.org
Specifically for the synthesis of this compound, the precursor methyl 1H-indole-4-carboxylate would first be converted to its N-indolyl triethylborate salt. Subsequent reaction with an allyl alcohol in the presence of a palladium catalyst provides a direct and highly regioselective route to the desired C-3 allylated product. acs.orgnih.gov This palladium-catalyzed allylation promoted by triethylborane is efficient, with yields often ranging from 75-95%. acs.org
Reaction Condition Optimization for Yield and Regioselectivity
The optimization of reaction conditions is paramount to maximize the yield of this compound and ensure high regioselectivity for C-3 allylation. Key variables include the choice of catalyst, ligand, base, solvent, and the nature of any directing or activating groups.
In palladium-catalyzed C-3 allylation, the selectivity against N-allylation is a critical hurdle. The use of triethylborane as a promoter is a key optimization, as it is believed to bind to the indole nitrogen, thereby blocking N-allylation and enhancing the nucleophilicity of the C-3 position. nih.gov Further optimization can be achieved by tuning the steric and electronic properties of the borane (B79455) promoter; for instance, using bulkier boranes derived from 9-BBN can increase enantioselectivity in asymmetric variants. nih.gov
Solvent choice also plays a significant role. Non-coordinating solvents like CH₂Cl₂ often provide higher selectivities in these transformations. nih.gov The choice of base and ligand in metal-catalyzed reactions is also crucial for controlling the outcome. For C-4 functionalization of indoles, for example, directing groups such as amides are often employed to guide a metal catalyst (like cobalt or rhodium) to the desired position. researchgate.netrsc.org While the target molecule requires C-3 functionalization, these studies highlight the importance of directing effects in controlling regioselectivity, a principle that underpins the N-indolyl triethylborate strategy. beilstein-journals.org
| Entry | Borane Promoter | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | Et₃B | Toluene | 80 | 74 | nih.gov |
| 2 | Et₃B | THF | 82 | 70 | nih.gov |
| 3 | Et₃B | CH₂Cl₂ | 85 | 76 | nih.gov |
| 4 | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 75 | 83 | nih.gov |
Chemical Reactivity and Mechanistic Transformations of Indole 4 Carboxylate Systems
Intrinsic Reactivity of the Allyl Moiety at the C-3 Position
The allyl group at the C-3 position of the indole (B1671886) nucleus is a versatile functional handle that participates in a variety of chemical transformations. Its reactivity is primarily centered around the double bond, which can act as a nucleophile or be targeted for addition and cyclization reactions.
One of the key reactions of the 3-allyl indole system is intramolecular cyclization . Visible-light-promoted cyclization of 3-alkenyl indoles with coupling partners like arylsulfonyl chlorides can lead to the formation of functionalized tetrahydro-γ-carbolines. This process proceeds through a sequence of sulfonylation followed by intramolecular cyclization. rsc.org Similarly, intramolecular radical cyclization of N-allyl-N-(2-iodophenyl)acetamides, promoted by visible light and a silane (B1218182) reagent, provides access to highly substituted indolines. rsc.org Palladium-catalyzed intramolecular cyclization of allene-tethered ortho-iodoanilines is another powerful method to construct 3,4-fused tricyclic 3-alkylidene indoline (B122111) scaffolds. encyclopedia.pub
The allyl group can also undergo allylation reactions . Palladium-catalyzed C-3 selective allylation of 1H-indoles using allyl alcohols, promoted by triethylborane (B153662), can introduce an allyl group at the C-3 position, leading to 3-allyl-indolenine intermediates. nih.gov This reaction is thought to proceed via a π-allylpalladium intermediate. nih.gov Furthermore, the allyl group can participate in rearrangements, such as the Claisen rearrangement, under certain conditions. nih.gov
Table 1: Representative Reactions of the Allyl Moiety at the C-3 Position of Indoles
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Intramolecular Cyclization | Visible light, arylsulfonyl chlorides | Tetrahydro-γ-carbolines | Proceeds via sulfonylation and radical cyclization. rsc.org |
| Intramolecular Radical Cyclization | Visible light, tris(trimethylsilyl)silane (B43935) (TTMSS) | Substituted indolines | Metal-free conditions. rsc.org |
| Palladium-Catalyzed Allylation | Pd catalyst, allyl alcohol, triethylborane | 3-Allyl-indolenines | Proceeds via a π-allylpalladium intermediate. nih.gov |
| Palladium-Catalyzed Cascade Cyclization | Pd catalyst, allene-tethered ortho-iodoanilines | 3,4-Fused tricyclic 3-alkylidene indolines | Involves oxidative addition, allene (B1206475) insertion, and allylic amination. encyclopedia.pub |
Regioselective Functionalization of the Indole Nucleus
The functionalization of the indole nucleus in methyl 3-allyl-1H-indole-4-carboxylate is governed by the electronic properties of the indole ring system and the directing effects of the existing substituents.
Electrophilic and Nucleophilic Substitution Pathways
Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole nucleus is the C-3 position. However, since this position is already occupied by the allyl group in the target molecule, electrophilic attack will be directed to other positions. The presence of the electron-withdrawing methyl carboxylate group at C-4 will deactivate the benzene (B151609) portion of the indole ring, particularly the adjacent C-5 position. Therefore, electrophilic substitution is most likely to occur at the C-2, C-6, or C-7 positions. For instance, Vilsmeier-Haack formylation of indole-4-carboxylates occurs at the C-3 position if it is unsubstituted. nih.gov In the case of this compound, this reaction would likely be directed to the C-2 position. Halogenation, another common electrophilic substitution, would also be expected to occur at one of the available positions on the indole ring, influenced by the electronic effects of the substituents.
Nucleophilic Substitution: Nucleophilic substitution reactions on the indole nucleus are less common than electrophilic substitutions due to the electron-rich nature of the ring. However, they can be achieved under specific conditions, often requiring the presence of strong electron-withdrawing groups or the use of organometallic reagents. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution with a variety of nucleophiles at the C-2 position. nii.ac.jp While direct nucleophilic substitution on the indole ring of this compound is challenging, reactions can occur at the ester moiety. The ethyl ester group of indole-4-carboxylates can undergo transesterification and amidation.
Influence of Allyl and Ester Substituents on Reaction Profiles
The allyl and methyl carboxylate substituents exert significant electronic and steric influences on the reactivity of the indole ring.
The allyl group at C-3 is a weakly activating group that can influence the regioselectivity of further substitutions. Its steric bulk can hinder reactions at the adjacent C-2 and C-4 positions.
The methyl carboxylate group at C-4 is a deactivating, electron-withdrawing group. This deactivation primarily affects the benzene portion of the indole ring, making it less susceptible to electrophilic attack compared to an unsubstituted indole. This effect is most pronounced at the C-5 position. In palladium-catalyzed allylation reactions of 3-substituted indoles, electron-donating substituents on the indole ring generally lead to higher enantioselectivities, while electron-deficient indoles react with moderate selectivity. nih.gov The ester group can also be a site for reaction itself, such as hydrolysis to the corresponding carboxylic acid, which can then be further derivatized. The steric hindrance from the ester group can also influence the approach of reagents to the C-5 position.
Table 2: Influence of Substituents on the Reactivity of the Indole Nucleus
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Allyl | C-3 | Weakly activating | Moderate | Directs electrophilic attack to other positions; can hinder reactions at C-2 and C-4. |
| Methyl Carboxylate | C-4 | Deactivating (electron-withdrawing) | Moderate | Deactivates the benzene ring towards electrophilic substitution, especially at C-5; can be a site for nucleophilic attack. nih.gov |
Mechanistic Studies of Indole-Forming Reactions
The synthesis of the indole nucleus itself can be achieved through various methods, with the Fischer indole synthesis being one of the most classic and widely used. researchgate.netwikipedia.orgbyjus.com
The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The mechanism proceeds through several key steps:
Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
Tautomerization of the phenylhydrazone to an enamine.
A byjus.combyjus.com-sigmatropic rearrangement (aza-Cope rearrangement) of the protonated enamine, which breaks the N-N bond and forms a C-C bond.
The resulting di-imine intermediate undergoes cyclization.
Elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.org
Modern variations of indole synthesis often employ transition metal catalysis. Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, catalyzed by palladium, provides 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org The proposed mechanism involves the formation of a palladium-hydride species, which inserts into the alkyne, followed by a bond rearrangement to form the indole structure. organic-chemistry.org Another palladium-catalyzed method involves the reductive N-heteroannulation of 2-nitrostyrenes to synthesize indoles, including methyl indole-4-carboxylate. orgsyn.org
Table 3: Comparison of Indole Synthesis Mechanisms
| Synthesis Method | Key Intermediates | Key Mechanistic Step | Scope and Limitations |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazone, enamine, di-imine | byjus.combyjus.com-Sigmatropic rearrangement | Widely applicable, but can be limited by the availability of starting materials and harsh acidic conditions. wikipedia.orgbyjus.com |
| Palladium-Catalyzed Cyclization | Palladium-hydride species, π-allylpalladium complexes | Oxidative addition, reductive elimination, insertion | Offers mild reaction conditions and high functional group tolerance. organic-chemistry.orgorgsyn.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Conformational and Electronic Impact of the Allyl Group on Biological Recognition
The introduction of an allyl group at the C3 position of the indole (B1671886) ring has a pronounced effect on the molecule's conformation and electronic distribution, which are critical for its interaction with biological targets. The allyl group, with its sp2-hybridized carbons, introduces a degree of conformational flexibility. Rotation around the C3-C(allyl) bond allows the vinyl moiety to adopt various spatial orientations relative to the indole plane. This conformational freedom can be advantageous for optimizing interactions within a binding pocket, allowing the molecule to adapt to the specific topology of a receptor.
Electronically, the allyl group is considered weakly electron-donating through inductive effects, which can subtly modulate the electron density of the indole ring. This alteration in electron distribution can influence hydrogen bonding capabilities and π-π stacking interactions, which are often crucial for ligand-receptor binding. The electronic nature of substituents on the indole ring is known to influence selectivity and reactivity. For instance, electron-donating groups can enhance the nucleophilicity of the indole core, potentially affecting metabolic stability and pharmacokinetic properties. nih.gov
Strategic Modification of the Indole-4-carboxylate Scaffold for Enhanced Biological Activity
The indole-4-carboxylate scaffold serves as a versatile platform for strategic modifications aimed at enhancing biological activity. The ester functionality at the C4 position is a key site for derivatization. Hydrolysis of the methyl ester to the corresponding carboxylic acid can introduce a charged group, which may form critical salt bridges or hydrogen bonds with receptor residues. Conversely, conversion to various amides or other ester analogs can modulate lipophilicity, cell permeability, and metabolic stability.
Studies on related indole carboxamides have demonstrated that the nature of the substituent on the amide nitrogen can significantly impact inhibitory activity against various enzymes. nih.gov For instance, the flexibility and hydrogen bonding capacity of the carboxamide moiety play a decisive role in the interaction with biological targets. nih.gov Furthermore, modifications to the indole ring itself, such as the introduction of halogens or other small functional groups at positions 5, 6, or 7, can fine-tune the electronic properties and steric profile of the molecule, leading to improved potency and selectivity. The strategic placement of substituents is a common approach in drug discovery to optimize the pharmacological profile of a lead compound. nih.gov
Below is a table summarizing potential strategic modifications to the methyl 3-allyl-1H-indole-4-carboxylate scaffold and their predicted impact on biological activity.
| Modification Site | Type of Modification | Predicted Impact on Biological Activity |
| C4-carboxylate | Hydrolysis to carboxylic acid | Introduction of a charge, potential for new ionic interactions. |
| Conversion to amides | Modulation of lipophilicity, hydrogen bonding, and cell permeability. | |
| Variation of ester alkyl group | Alteration of steric bulk and metabolic stability. | |
| Indole Ring | Halogenation at C5, C6, or C7 | Fine-tuning of electronic properties and lipophilicity. |
| Introduction of small alkyl groups | Modification of steric profile and van der Waals interactions. | |
| Allyl Group | Bioisosteric replacement | Alteration of conformational flexibility and metabolic profile. |
Positional and Substituent Effects on Ligand-Receptor Interactions
The specific positioning of the allyl group at C3 and the carboxylate group at C4 is a key determinant of the molecule's interaction with biological targets. The C3 position is a common site for substitution in bioactive indole compounds, and modifications at this position can directly influence binding affinity and efficacy. The size, shape, and electronic nature of the C3 substituent are critical for productive engagement with a receptor's binding pocket.
The following table outlines the potential effects of positional and substituent variations on ligand-receptor interactions.
| Position | Substituent | Potential Effect on Ligand-Receptor Interaction |
| C3 | Allyl | Provides conformational flexibility to optimize binding pocket fit. |
| Bulkier alkyl groups | May enhance van der Waals interactions or cause steric hindrance. | |
| Polar functional groups | Could introduce new hydrogen bonding opportunities. | |
| C4 | Methyl carboxylate | Acts as a hydrogen bond acceptor and a site for derivatization. |
| Carboxylic acid | Can form strong ionic interactions or hydrogen bonds. | |
| Amide | Modulates hydrogen bonding capacity and steric bulk. | |
| C5, C6, C7 | Electron-withdrawing groups | Can alter the pKa of the indole nitrogen and influence aromatic interactions. |
| Electron-donating groups | May enhance π-π stacking interactions. |
Rational Design Principles for Novel Chemical Probes
The this compound scaffold can serve as a template for the rational design of novel chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.gov The design of such probes often involves the incorporation of a reporter group, such as a fluorophore or a photoaffinity label, onto the core scaffold.
The indole nucleus itself is inherently fluorescent, and its photophysical properties can be tuned by the strategic placement of substituents. ljmu.ac.uk For example, the introduction of electron-donating or electron-withdrawing groups can shift the excitation and emission wavelengths. The development of fluorescent probes based on the indole scaffold has been an active area of research. ljmu.ac.uk
Key principles for designing chemical probes based on this compound include:
Maintaining Target Affinity: Any modification to introduce a reporter group should not significantly compromise the binding affinity of the parent molecule for its biological target.
Introducing a Reporter Moiety: A fluorescent tag, biotin, or a photoreactive group can be appended, often at a position that is not critical for target recognition, such as the terminus of the C4-ester or a non-essential position on the indole ring.
Cell Permeability and Localization: The physicochemical properties of the probe must be optimized to ensure it can cross cell membranes and reach its intended target.
Inclusion of a Control Probe: A structurally similar but biologically inactive analog is often synthesized to serve as a negative control, helping to validate that the observed effects are due to specific target engagement. nih.gov
Mechanistic Investigations of Biological Interactions and Cellular Processes
Elucidation of Molecular Targets and Intracellular Pathways
Research specifically identifying the molecular targets of methyl 3-allyl-1H-indole-4-carboxylate and the subsequent modulation of intracellular signaling pathways has not been detailed in available studies. While the broader class of indole (B1671886) derivatives has been investigated for interactions with various biological targets, the specific pathways affected by the 3-allyl and 4-carboxylate substitutions on the indole ring of this compound remain to be elucidated.
Mechanisms of Gene Expression and Enzyme Activity Modulation
There is a lack of specific data on how this compound may modulate gene expression or the activity of specific enzymes. Investigations into these potential mechanisms are necessary to understand its cellular effects.
Interactions with Cellular Membranes and Subcellular Organelles
Information regarding the direct interactions of this compound with cellular membranes or its localization to and effects on subcellular organelles is not currently documented. Such studies would be crucial for understanding its bioavailability, cellular distribution, and potential organelle-specific effects.
Investigation of Antiproliferative Mechanisms, including ROS Generation and PARP Cleavage Induction
While various indole-containing compounds have been examined for their antiproliferative properties, specific studies detailing such a mechanism for this compound are not present in the available literature. Investigations into its potential to induce reactive oxygen species (ROS) generation or promote the cleavage of poly(ADP-ribose) polymerase (PARP), common markers of apoptosis, have not been reported for this specific molecule.
Inhibition of Viral Transcription Pathways (e.g., Tat-mediated)
The potential for this compound to inhibit viral transcription pathways, such as the Tat-mediated transcription in HIV, has not been specifically reported. Although some indole derivatives have been explored as inhibitors of viral replication processes, the efficacy and mechanism of action for this compound in this context are unknown. nih.gov
Applications in Chemical Biology and As Advanced Synthetic Intermediates
Utilization of Methyl 3-Allyl-1H-indole-4-carboxylate as a Dedicated Research Compound
In research settings, indole (B1671886) carboxylates are recognized as crucial intermediates for creating a wide range of indole derivatives used in the development of pharmaceuticals and agrochemicals. The core indole structure is a common feature in many biologically active compounds, and the presence of a carboxylate group provides a convenient point for chemical alterations. This allows for the synthesis of diverse and complex molecules. While this compound is a specific variation, the broader class of indole carboxylates is fundamental in synthesizing compounds with potential anti-inflammatory, antimicrobial, and anticancer properties, highlighting their importance in drug discovery.
Role as a Versatile Synthetic Building Block
The reactivity of the indole nucleus, combined with the functional handles provided by the allyl and carboxylate groups, makes this compound a versatile building block in organic synthesis.
Precursor for Complex Heterocyclic Architectures
The indole scaffold is a foundational element in the synthesis of diverse heterocyclic frameworks through various reactions. The indole ring system itself is a pervasive heterocycle in nature and is central to many biologically active molecules. Synthetic chemists utilize indole derivatives as starting materials to construct more complex, fused heterocyclic systems. These multi-step synthetic pathways often involve functionalizing the indole core, followed by cyclization reactions to build new rings onto the initial structure. This approach is a powerful strategy for creating novel molecular architectures that may possess unique chemical and biological properties. researchgate.net
Intermediates in the Synthesis of Natural Product Analogs (e.g., (±)-Ajmaline)
This compound serves as a key intermediate in the total synthesis of complex indole alkaloids, such as (±)-Ajmaline. Ajmaline (B190527) is a monoterpenoid indole alkaloid with a complex polycyclic structure, known for its antiarrhythmic properties. researchgate.net Synthetic strategies developed for ajmaline and related alkaloids often rely on meticulously planned sequences that build the intricate cage-like structure step-by-step.
A general and efficient strategy for synthesizing sarpagine (B1680780) and ajmaline-related alkaloids has been developed, which utilizes a tetracyclic ketone as a key template. researchgate.net The synthesis of these complex molecules involves key chemical transformations to further functionalize this template. researchgate.net For instance, the enantiospecific total synthesis of (+)-Ajmaline has been achieved from D-(+)-tryptophan, a common starting material for indole alkaloids. scilit.comwisconsin.edu These synthetic routes demonstrate how simpler, functionalized indoles are critical starting points for constructing highly complex natural products and their analogs. scilit.comnih.gov
Development of Chemical Tools for Investigating Biological Systems
While direct application of this compound as a chemical tool is not extensively documented, its parent structure, the indole ring, is a cornerstone in developing such tools. Indole derivatives are integral to many biologically active compounds and are used to create molecules that can probe biological processes. chemimpex.com Researchers utilize indole carboxylates in studies related to enzyme activity and metabolic pathways, which aids in understanding fundamental biological mechanisms. chemimpex.com The functional groups on this specific compound could be leveraged to attach probes, labels, or other moieties, creating specialized molecules for chemical biology research.
Exploration of New Chemical Entities for Specific Biological Applications
The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. nih.gov Derivatives of indole are widely explored for their potential as treatments for a range of conditions, including neurological disorders. chemimpex.com Synthetic chemists often use versatile indole building blocks to create libraries of new compounds that can be screened for specific biological effects. researchgate.net The development of new synthetic methods, such as those involving heterocyclic aryne precursors, further expands the possibilities for creating highly substituted and novel indole derivatives for biological testing. The structural motifs present in this compound make it a candidate for inclusion in such discovery programs, where modification of the allyl or carboxylate group could lead to new chemical entities with tailored biological functions.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For methyl 3-allyl-1H-indole-4-carboxylate, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the allyl group, the methyl ester protons, and the N-H proton of the indole. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton. For instance, the vinyl protons of the allyl group would exhibit characteristic splitting patterns, and the aromatic protons would show couplings indicative of their substitution pattern on the benzene (B151609) portion of the indole core.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon signals would help in identifying the different types of carbons, such as the carbonyl carbon of the ester, the sp² carbons of the aromatic ring and the allyl group, and the sp³ carbon of the methyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Indole NH | ~8.1-8.3 | br s | - |
| Aromatic CH | ~7.0-7.8 | m | - |
| Allyl =CH | ~5.9-6.1 | m | - |
| Allyl =CH₂ | ~5.0-5.2 | m | - |
| Allyl CH₂ | ~3.5-3.7 | d | ~6.0 |
| Methyl OCH₃ | ~3.9 | s | - |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester C=O | ~168 |
| Aromatic C | ~110-140 |
| Allyl =CH | ~135 |
| Allyl =CH₂ | ~116 |
| Indole C3 | ~115 |
| Allyl CH₂ | ~30 |
| Methyl OCH₃ | ~52 |
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.
C=O Stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ due to the carbonyl group of the methyl ester.
C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ range for the aromatic C=C bonds and the C=C bond of the allyl group.
C-O Stretch: A peak in the 1200-1300 cm⁻¹ region associated with the C-O bond of the ester.
C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl and methyl groups would be observed just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300-3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Ester) | 1700-1725 | Strong |
| C=C Stretch (Aromatic) | 1600-1650 | Medium |
| C=C Stretch (Allyl) | 1630-1650 | Medium |
| C-O Stretch (Ester) | 1200-1300 | Strong |
Mass Spectrometry Techniques (e.g., HRMS, ESI-TOF) for Molecular Formula Confirmation
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements.
For this compound (C₁₃H₁₃NO₂), the expected exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) with high precision, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the structure elucidated by NMR.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like methyl 3-allyl-1H-indole-4-carboxylate. These calculations elucidate the distribution of electrons within the molecule, which governs its chemical behavior.
The indole (B1671886) nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the electron density of the rings. This makes the indole core highly nucleophilic and prone to electrophilic substitution, with the C3 position being the most reactive site. The electronic influence of the substituents—the allyl group at C3 and the methyl carboxylate group at C4—is critical. The allyl group is generally considered weakly electron-donating, while the methyl carboxylate group is electron-withdrawing. The interplay of these groups modulates the electron density across the indole scaffold.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For substituted indoles, these values are sensitive to the nature and position of the substituents. chemrxiv.org
Molecular Electrostatic Potential (MEP) maps are another valuable output. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For an indole derivative, the MEP would likely show a negative potential around the pyrrole (B145914) ring, especially the C3 position (prior to substitution), and a positive potential near the N-H proton and the carbonyl oxygen of the ester group, indicating sites for electrophilic and nucleophilic attack, respectively. tandfonline.com
| Computational Parameter | Predicted Property/Insight for this compound | Relevant Studies on Analogues |
| HOMO/LUMO Energies | The energy gap indicates the molecule's overall reactivity and stability. Substituents at C3 and C4 modulate these frontier orbital energies. | DFT studies on indole derivatives show substituent effects on the HOMO-LUMO gap. nih.govchemrxiv.org |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions and electrophilic/nucleophilic attack. | MEP analysis is crucial for studying chemical properties of indole compounds. tandfonline.com |
| Natural Bond Orbital (NBO) Analysis | Quantifies electron delocalization, hyperconjugative interactions, and charge transfer, explaining the stability derived from substituent-ring interactions. | NBO analysis reveals electron delocalization patterns in substituted indoles. |
| Vibrational Frequencies (FT-IR/Raman) | Theoretical spectra can be calculated and compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. | DFT calculations accurately predict vibrational spectra for indole carboxylates. researchgate.net |
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable for investigating how indole derivatives like this compound might interact with biological targets such as enzymes or receptors.
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique models the ligand and the protein's active site as a lock and key, calculating a "docking score" that estimates the binding affinity. For instance, studies on various indole carboxylate derivatives have used docking to explore their potential as inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β). sciencescholar.ussciencescholar.us In such a study, the this compound molecule would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations, identifying plausible binding modes. Key interactions typically observed for indole ligands include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl carboxylate group can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The allyl group and the benzene (B151609) portion of the indole ring can form favorable hydrophobic interactions with nonpolar pockets in the active site.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. Starting from a docked pose, an MD simulation calculates the atomic movements over time, typically nanoseconds to microseconds. This allows researchers to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein. researchgate.net MD simulations on indole derivatives bound to targets like aromatase have confirmed stable and favorable binding, validating the initial docking results. mdpi.com Such simulations could reveal whether the initial interactions predicted by docking are maintained over time and identify the roles of water molecules in mediating the binding.
| Simulation Technique | Application to this compound | Key Insights Gained from Analogue Studies |
| Molecular Docking | Predicts binding orientation and affinity within a protein's active site. | Identifies key interacting residues and types of interactions (H-bonds, π-stacking). sciencescholar.usnih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability. | Confirms the stability of binding poses and reveals conformational flexibility. mdpi.com |
| MM-GBSA/PBSA Calculations | Estimates the free energy of binding from MD simulation snapshots, providing a more quantitative measure of affinity. | Ranks potential ligands based on their calculated binding free energies. nih.gov |
Prediction of Selectivity and Mechanistic Pathways
Computational chemistry is crucial for understanding and predicting the selectivity of chemical reactions. For indole derivatives, a key challenge is controlling the position of functionalization (regioselectivity). While the C3 position is intrinsically the most nucleophilic, reactions can also occur at C2 or on the benzene ring (C4-C7) depending on the reaction conditions, catalysts, and directing groups. rsc.org
The synthesis of this compound itself involves a C3-selective allylation. Computational studies on such reactions, like the palladium-catalyzed allylation of indoles, can elucidate the reaction mechanism. researchgate.net These studies often involve calculating the energies of transition states and intermediates for different possible pathways. The pathway with the lowest energy barrier is the one most likely to occur, thus explaining the observed product selectivity.
For a 4-substituted indole, electrophilic substitution presents an interesting case. The C3 position is still highly activated, but the substituent at C4 can exert steric and electronic influence. Computational models can predict how the methyl carboxylate group at C4 affects the relative energies of intermediates for attack at C2, C3, C5, or C7. Studies on the regioselectivity of reactions involving 4-substituted indoles have shown that cyclization reactions can be directed to either the C3 or C5 position, with the outcome being highly predictable. beilstein-journals.org
Furthermore, computational models can explain the origins of enantioselectivity in asymmetric reactions. In the enantioselective C3 allylation of 3-substituted indoles, for example, DFT calculations can model the interaction between the substrate, the catalyst, and the chiral ligand to explain why one enantiomer is formed preferentially. nih.gov Such studies reveal that subtle steric and electronic interactions in the transition state are responsible for the stereochemical outcome.
Computational Thermochemistry of Indole Carboxylate Systems
Computational thermochemistry focuses on calculating thermodynamic properties such as enthalpies of formation (ΔHf°), Gibbs free energies, and entropies. These values are fundamental to understanding the stability of molecules and the energetics of chemical reactions. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 or G4), provide highly accurate thermochemical data for organic molecules. nih.gov
A detailed study combining experimental measurements with high-level G3(MP2) calculations has been performed on various alkyl 1H-indole carboxylate derivatives. researchgate.net While this study did not include the exact 3-allyl-4-carboxylate target, it provides robust data for closely related isomers, which allows for a reliable estimation of the energetic contributions of the functional groups.
The G3(MP2) composite method involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy. This method has been shown to yield gas-phase enthalpies of formation for indole derivatives with an accuracy of a few kJ/mol. researchgate.net
The data from these studies reveal important trends in stability. For example, by comparing the calculated enthalpies of formation of different isomers (e.g., methyl 1H-indole-2-carboxylate vs. methyl 1H-indole-3-carboxylate), the relative thermodynamic stability can be determined. The calculations showed that the introduction of a carboxyl group into the indole ring leads to enthalpic stabilization when compared to similar systems. researchgate.net This information is vital for understanding equilibrium processes and the energy landscape of reactions involving these compounds.
| Compound | Method | Calculated Gas-Phase Standard Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ·mol⁻¹) | Reference |
| Methyl 1H-indole-2-carboxylate | G3(MP2) | -216.5 ± 5.1 | |
| Ethyl 1H-indole-2-carboxylate | G3(MP2) | -250.7 ± 5.2 | |
| Methyl 1H-indole-3-carboxylate | G3(MP2) | -221.7 ± 5.1 | |
| Ethyl 1H-indole-3-carboxylate | G3(MP2) | -257.0 ± 5.2 | |
| Indole-2-carboxylic acid | G3(MP2) | -223.6 ± 0.8 | researchgate.net |
| Indole-3-carboxylic acid | G3(MP2) | -227.1 ± 1.1 | researchgate.net |
Note: The table presents data for related indole carboxylate systems to illustrate the application of computational thermochemistry. Data for this compound is not available in the cited literature but would be approachable using the same high-level computational methods.
Future Research Directions and Unresolved Challenges
Development of Highly Efficient and Atom-Economical Synthetic Routes
A primary challenge in working with substituted indoles is the development of synthetic routes that are both high-yielding and environmentally benign. nih.gov Many classical methods for indole (B1671886) synthesis suffer from drawbacks such as harsh reaction conditions, the need for toxic reagents, and poor atom economy. nih.gov
Future research must focus on novel synthetic strategies that address these issues. One promising area is the advancement of multicomponent reactions (MCRs), which can construct complex molecular architectures like the indole core in a single step from simple precursors. rsc.org These methods are inherently more atom-economical and can reduce waste significantly. acs.org Another key direction is the use of catalytic C-H activation and functionalization. researchgate.net Developing a catalyst that can directly and selectively introduce the allyl group at the C3 position and the carboxylate at the C4 position of an indole precursor would represent a significant leap in efficiency, bypassing multi-step procedures that are common today.
| Synthetic Strategy | Traditional Approach | Future Atom-Economical Approach |
| Core Formation | Multi-step classical methods (e.g., Fischer, Reissert) researchgate.net | Single-step multicomponent reactions rsc.org |
| Substitution | Stepwise introduction of functional groups | Direct C-H activation/functionalization researchgate.net |
| Catalysis | Stoichiometric acid/base promoters | Reusable heterogeneous or metal catalysts researchgate.net |
| Byproducts | Significant chemical waste | Minimal waste (e.g., water or acetone) acs.org |
The ultimate goal is to design a synthetic pathway that is not only efficient in the laboratory but also scalable and economically viable for potential industrial applications. researchgate.net
Broadening the Scope of Indole-4-carboxylate Derivatives
Methyl 3-allyl-1H-indole-4-carboxylate serves as a versatile chemical scaffold, but its full potential can only be realized by exploring its derivatives. chemimpex.com The existing functional groups—the allyl, the methyl ester, and the indole N-H—are all ripe for chemical modification to create a library of novel compounds with diverse properties.
Future work should systematically explore derivatization at these key positions:
The Allyl Group: This group can be transformed through various reactions such as oxidation, reduction, or metathesis to introduce new functionalities.
The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amides, other esters, or can be reduced to an alcohol. These transformations are crucial for tuning the molecule's solubility and its ability to interact with biological targets.
The Indole Nitrogen: The N-H group can be alkylated or arylated to introduce substituents that can modulate the electronic properties and steric profile of the entire molecule, potentially enhancing its biological activity or material properties. researchgate.netmdpi.com
These new derivatives could be screened for a wide range of applications. Indole derivatives are known to be crucial building blocks for pharmaceuticals, with activities including anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.com They also have applications in agrochemicals and as functional materials like dyes. chemimpex.comontosight.ai
| Modification Site | Potential Reaction | Target Application |
| C3-Allyl Group | Oxidation / Epoxidation | Pharmaceutical intermediates |
| C4-Carboxylate | Amidation with bioactive amines | Novel drug candidates |
| N1-Nitrogen | N-Alkylation / N-Arylation | Tuning electronic properties for materials science chemimpex.comresearchgate.net |
| Indole Core | Dearomatization | Creation of 3D spirocyclic frameworks researchgate.netacs.org |
Deeper Mechanistic Understanding of Molecular and Biological Interactions
A significant unresolved challenge is the lack of understanding of how this compound and its derivatives interact with biological systems at a molecular level. While the broader class of indoles is known for its diverse bioactivity, the specific influence of the 3-allyl and 4-carboxylate substitution pattern is largely unknown. ontosight.airesearchgate.net
Future research should employ a combination of computational and experimental techniques to bridge this knowledge gap.
In Silico Studies: Molecular docking simulations can be used to screen for potential protein targets and predict binding affinities. nih.gov This approach can help prioritize which biological pathways to investigate experimentally. Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure and reactivity, helping to explain observed regioselectivity in synthetic reactions and interactions with biological receptors. acs.org
Experimental Biology: High-throughput screening of the compound and its derivatives against various cell lines and enzyme panels is necessary to identify potential therapeutic activities. nih.gov For any identified "hits," further studies would be required to elucidate the precise mechanism of action, identifying the specific molecular targets and downstream cellular effects.
Understanding these fundamental interactions is critical for the rational design of new indole-4-carboxylate derivatives with improved potency and selectivity for desired applications, particularly in drug discovery.
Integration with Sustainable and Green Chemistry Principles
Aligning the synthesis and application of indole derivatives with the principles of green chemistry is a critical future direction. researchgate.net The chemical industry is increasingly moving towards more sustainable practices that minimize environmental impact. researchgate.netbeilstein-journals.org For this compound, this involves a holistic reassessment of its entire lifecycle.
Key areas for research include:
Green Solvents: Many traditional indole syntheses rely on toxic and volatile organic solvents. nih.gov A major challenge is to adapt these syntheses to greener alternatives, such as water, ethanol, ionic liquids, or even solvent-free reaction conditions. nih.govnih.gov
Renewable Feedstocks: Investigating synthetic routes that begin from bio-based starting materials instead of petroleum-based feedstocks is a long-term goal for sustainability.
| Green Chemistry Principle | Current Challenge | Future Research Direction |
| Waste Prevention | Multi-step syntheses generate significant waste. | Develop atom-economical, one-pot syntheses. acs.org |
| Safer Solvents | Use of hazardous solvents is common. nih.gov | Employing water, ethanol, or solvent-free systems. beilstein-journals.orgacs.org |
| Energy Efficiency | Reactions often require high temperatures (reflux). | Use of microwave irradiation or highly active catalysts to lower reaction temperatures. researchgate.net |
| Catalysis | Use of stoichiometric and non-recoverable reagents. | Design of reusable heterogeneous catalysts (e.g., magnetic nanoparticles). researchgate.net |
By integrating these principles, the synthesis of this compound and its derivatives can become more environmentally friendly, economically viable, and aligned with modern standards of sustainable chemical manufacturing. acs.org
Q & A
Advanced Research Question
- pH Range : Test stability in acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions using buffers like phosphate or acetate .
- Analytical Methods : HPLC with UV detection (λ = 254–280 nm) monitors degradation products, while LC-MS identifies intermediates .
- Temperature Control : Use water baths or thermostated reactors to isolate pH effects from thermal degradation .
In cross-coupling reactions, how does the catalyst (e.g., Pd vs. Ni) influence the functionalization of this compound?
Advanced Research Question
- Palladium Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids, yielding biaryl derivatives with >80% efficiency .
- Nickel Catalysts : NiCl₂(dppe) offers cost-effective C–N bond formation but may require higher temperatures (80–100°C) .
- Selectivity : Pd catalysts favor C–C bond formation at the allyl group, while Ni promotes heteroatom coupling .
What advanced purification techniques isolate this compound from complex mixtures?
Basic Research Question
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 20 min) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and byproducts .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane eluents (1:3 to 1:1) for rapid purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
